Pomalidomide-PEG3-azide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

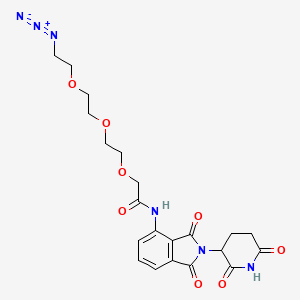

Pomalidomide-PEG3-azide is a compound that combines pomalidomide, a well-known immunomodulatory agent, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The presence of the azide group allows for click chemistry reactions, making it a versatile building block for various biochemical applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG3-azide typically involves the following steps:

Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.

Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of reactions involving the activation of the carboxyl group on pomalidomide and subsequent coupling with the PEG linker.

Introduction of Azide Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .

Types of Reactions:

Click Chemistry: this compound undergoes click chemistry reactions, particularly azide-alkyne cycloaddition, to form stable triazole linkages.

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Azide-Alkyne Cycloaddition: This reaction typically requires a copper catalyst and is performed under mild conditions, often at room temperature.

Nucleophilic Substitution: Sodium azide is commonly used as the nucleophile in substitution reactions.

Major Products Formed:

Triazole Derivatives: Formed through click chemistry reactions.

Substituted Azides: Formed through nucleophilic substitution reactions.

科学研究应用

Pomalidomide-PEG3-azide has a wide range of applications in scientific research:

作用机制

Pomalidomide-PEG3-azide exerts its effects through the following mechanisms:

Targeted Protein Degradation: The compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Molecular Targets and Pathways: The primary molecular target is the CRBN protein, which is part of the E3 ubiquitin ligase complex.

相似化合物的比较

Pomalidomide-PEG2-azide: Similar structure but with a shorter PEG linker.

Pomalidomide-PEG4-azide: Similar structure but with a longer PEG linker.

Pomalidomide-PEG5-azide: Similar structure but with an even longer PEG linker.

Uniqueness: Pomalidomide-PEG3-azide is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective for use in PROTAC technology .

生物活性

Pomalidomide-PEG3-azide is a novel compound that combines the therapeutic properties of pomalidomide with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation. The biological activity of this compound is linked to its role as a cereblon (CRBN) ligand, which is critical for the modulation of immune responses and the degradation of specific proteins associated with various diseases, particularly multiple myeloma.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₆O₇ |

| Molecular Weight | 474.47 g/mol |

| CAS Number | 2271036-46-3 |

| Purity | ≥95% (HPLC) |

| Storage Conditions | Store at -20°C |

This compound acts as a ligand for cereblon, an E3 ubiquitin ligase that plays a pivotal role in the ubiquitin-proteasome pathway. By binding to cereblon, this compound facilitates the ubiquitination and subsequent degradation of target proteins involved in cancer progression, particularly in multiple myeloma. The incorporation of the PEG linker enhances solubility and bioavailability, while the azide group allows for further chemical modifications necessary for PROTAC development.

Biological Activity

-

Target Protein Degradation

- This compound has been shown to effectively recruit target proteins to the cereblon E3 ligase complex, promoting their degradation through the ubiquitin-proteasome system. This mechanism has been validated in various studies focusing on multiple myeloma cells.

-

Efficacy in Multiple Myeloma

- Clinical studies have demonstrated that pomalidomide, from which this compound is derived, significantly improves patient outcomes in relapsed and refractory multiple myeloma. For instance, in the MM-002 study, patients treated with pomalidomide and low-dose dexamethasone achieved an overall response rate of 33%, with a median overall survival of 16.5 months .

Clinical Efficacy

A comprehensive review of real-world data highlighted the effectiveness of pomalidomide in treating multiple myeloma:

- Overall Response Rate : 39.1%

- Median Progression-Free Survival (PFS) : 10 months

- Median Overall Survival (OS) : 14 months

- Common Adverse Events : Neutropenia (24%), thrombocytopenia (10%), respiratory infections (14%) .

PROTAC Development

Recent research indicates that this compound is instrumental in synthesizing novel PROTACs aimed at enhancing therapeutic efficacy against resistant cancer types. For example, it has been utilized to create iRucaparib-TP3, a potent PARP1 degrader that showcases improved selectivity and efficacy compared to traditional inhibitors .

属性

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLUBRCOXPZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。